Ammonium nickel(II) sulfate hexahydrate
Description
Chemical Identity and Basic Properties of Ammonium Nickel(II) Sulfate Hexahydrate
Nomenclature and Molecular Formula
The compound is systematically named diazanium;nickel(2+);disulfate;hexahydrate under IUPAC nomenclature. Common synonyms include ammonium nickelous sulfate hexahydrate and nickel ammonium sulfate hexahydrate. Its molecular formula is H₂₀N₂NiO₁₄S₂ , corresponding to (NH₄)₂Ni(SO₄)₂·6H₂O . The anhydrous form has a molecular weight of 286.90 g/mol, while the hexahydrate variant weighs 394.99 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | Diazanium;nickel(2+);disulfate;hexahydrate |
| Molecular Formula | (NH₄)₂Ni(SO₄)₂·6H₂O |
| Molecular Weight | 394.99 g/mol |
| CAS Registry Number | 7785-20-8 |
Structural Characteristics
This compound is a double salt comprising ammonium cations, nickel(II) ions, sulfate anions, and water of crystallization. The nickel(II) center adopts an octahedral coordination geometry , bonded to six water molecules. Sulfate ions and ammonium cations occupy interstitial sites, stabilized by hydrogen-bonding interactions with water.
Key structural features:
- Coordination Sphere : Each Ni²⁺ ion is surrounded by six H₂O ligands, forming [Ni(H₂O)₆]²⁺ octahedra.
- Hydrogen-Bonding Network : Water molecules bridge sulfate anions and ammonium cations via O–H···O and N–H···O interactions, creating a three-dimensional framework.
- Ionic Interactions : Electrostatic forces between [Ni(H₂O)₆]²⁺, SO₄²⁻, and NH₄⁺ ions stabilize the crystal lattice.
Crystallographic Data and Space Group Classification
The compound crystallizes in the monoclinic system with space group P21/a (No. 14). Unit cell parameters derived from X-ray diffraction studies are:
| Parameter | Value |
|---|---|
| a | 9.181 Å |
| b | 12.459 Å |
| c | 6.239 Å |
| β | 106.95° |
| Volume | 1,372.75 ų |
| Z | 2 |
The crystal structure features alternating layers of [Ni(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, interspersed with NH₄⁺ ions. The Hermann-Mauguin symbol P 1 21/a 1 confirms the centrosymmetric nature of the lattice.
Physical Properties: Melting Point, Density, and Solubility
Melting Point
The compound decomposes upon heating, with a reported melting range of 85–89°C . Dehydration begins near 64°C, losing water molecules in stages before final decomposition to NiSO₄.
Density
Experimental density measurements yield 1.923 g/cm³ at 20°C. This value aligns with theoretical calculations based on unit cell dimensions and molecular weight.
Solubility
This compound is slightly soluble in water , with solubility increasing with temperature:
| Temperature | Solubility (g/100 g H₂O) |
|---|---|
| 10°C | 5.19 |
| 25°C | 10.99 |
| 40°C | 15.80 |
The compound is insoluble in ethanol and organic solvents, attributed to its ionic lattice and high hydration energy.
Properties
Molecular Formula |
H20N2NiO14S2 |
|---|---|
Molecular Weight |
395 g/mol |
IUPAC Name |
diazanium;nickel(2+);disulfate;hexahydrate |
InChI |
InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2 |
InChI Key |
ZZPAXHDZFDUTLY-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |
Canonical SMILES |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Properties
Tutton’s salts share the general formula (NH₄)₂M(SO₄)₂·6H₂O , where M is a divalent transition metal. Key structural differences arise from variations in the ionic radius and electronic configuration of M .
Key Findings :
Electronic and Vibrational Properties
Density functional theory (DFT) studies reveal differences in electronic band structures and vibrational spectra:
Key Findings :
Key Findings :
Solubility and Stability
| Compound | Solubility in Water (g/100 mL, 25°C) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| (NH₄)₂Ni(SO₄)₂·6H₂O | 72.5 | Decomposes at 120 | |
| (NH₄)₂Fe(SO₄)₂·6H₂O | 26.4 | Decomposes at 100 | |
| NiSO₄·6H₂O | 65.2 | Decomposes at 103 |
Key Findings :
Key Findings :
- Water-soluble nickel salts (e.g., nickel sulfate) are less carcinogenic than insoluble forms (e.g., Ni₃S₂) due to lower cellular uptake .
Preparation Methods
Acid Dissolution with Oxidizing Agents
Nickel metal reacts with sulfuric acid in the presence of hydrogen peroxide () to form nickel(II) sulfate, which is subsequently combined with ammonium sulfate. The reaction proceeds as follows:
Key parameters include:
-
Acid concentration : 1 M optimizes dissolution while minimizing side reactions18.
-
Oxidant volume : 20–30 mL of 30% per 3 g Ni ensures complete oxidation1.
-
Temperature : Heating to 60–80°C accelerates reaction kinetics but avoids decomposition18.
After nickel sulfate formation, stoichiometric ammonium sulfate () is added, and the mixture is evaporated to induce crystallization. The product is washed with ethanol to remove residual acids8.
Yield and Purity Considerations
-
Yield : 70–85% depending on nickel purity and reaction time1.
-
Impurities : Residual or may require recrystallization from hot water (3 mL/g) at 90°C.
Double Decomposition Reaction
Stoichiometric Mixing of Precursors
This method involves combining equimolar solutions of nickel(II) sulfate hexahydrate () and ammonium sulfate:
Procedure :
Crystallization Dynamics
-
Solubility : The product’s lower solubility in water compared to precursors drives crystallization.
-
Crystal quality : Slow cooling (0.5°C/min) yields larger, more uniform crystals.
Gel Growth Technique
Sodium Metasilicate Gel Medium
A novel approach uses sodium metasilicate () gel to control nucleation and growth:
Structural and Thermal Analysis
Industrial-Scale Crystallization
Solvent-Induced Crystallization (Patent CN104310496A)
This method avoids energy-intensive evaporation by using glacial acetic acid as a antisolvent:
-
Adjust solution to 35–40°C.
-
Add acetic acid (50–60% v/v) to precipitate -.
Advantages :
UV-Filter Crystal Growth (Patent CN1407143A)
For optical applications, controlled growth is critical:
-
Prepare saturated solution at 65°C with pH 4–5.
-
Seed with small crystals and cool to 30°C at 2–3 mm/day growth rate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Energy Cost | Application |
|---|---|---|---|---|
| Direct Synthesis | 70–85 | 95–98 | High | General laboratory use |
| Double Decomposition | 80–90 | 99 | Moderate | Educational labs |
| Gel Growth | 60–75 | 99.5 | Low | Single-crystal studies |
| Solvent Crystallization | 95 | 99.9 | Low | Industrial production |
Q & A
Basic Research Questions
Q. How can ammonium nickel(II) sulfate hexahydrate be reliably identified in laboratory settings?
- Methodological Answer : Use a combination of qualitative tests:
- Barium Chloride Test : Add 1 mL of barium chloride TS to 5 mL of the sample solution. A white precipitate confirms sulfate ions .
- Dimethylglyoxime Test : Add ammonia TS and dimethylglyoxime TS to the solution. A red precipitate confirms nickel(II) ions .
- Thermal Decomposition : Heat the compound to 85–89°C (melting point range) and observe the release of ammonia gas, confirmed by pH-sensitive paper .
- Data Table :
| Test Reagent | Observation | Confirmed Ion/Compound |
|---|---|---|
| BaCl₂ TS | White ppt | SO₄²⁻ |
| Dimethylglyoxime + NH₃ | Red ppt | Ni²⁺ |
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Hazards : Classified as mutagenic and carcinogenic (NTP/IARC). Causes respiratory irritation, dermatitis ("nickel itch"), and aquatic toxicity .
- Mitigation : Use fume hoods for powder handling, wear nitrile gloves, and avoid aqueous waste discharge. Store in sealed containers at room temperature .
- Safety Data :
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 + H332 | Avoid inhalation/ingestion |
| Environmental | H410 | Prevent water contamination |
Advanced Research Questions
Q. How can crystal growth of this compound be optimized for UV-filter applications?
- Methodological Answer :
- Growth Technique : Use slow evaporation at 25–30°C with urea/thiourea as crystal growth modifiers. These additives reduce defect density and enhance UV absorption at 300–400 nm .
- Characterization : Analyze crystal structure via XRD and UV-Vis spectroscopy. Compare with Tutton’s salt analogs (e.g., potassium cobalt nickel sulfate hexahydrate) to assess lattice stability .
- Data Table :
| Additive | Defect Density (cm⁻³) | UV Absorption Edge (nm) |
|---|---|---|
| None | 1.2 × 10⁸ | 380 |
| Urea | 3.5 × 10⁷ | 365 |
Q. How to resolve contradictions in reported magnetic properties of nickel(II) complexes derived from this compound?
- Methodological Answer :
- Experimental Design : Synthesize derivatives (e.g., [Ni(H₂O)₆]²⁺) and measure magnetic susceptibility via SQUID magnetometry. Account for hydration state variations (hexa- vs. heptahydrate) that alter ligand field splitting .
- Computational Modeling : Use DFT calculations to compare spin states (high-spin vs. low-spin) under different coordination geometries. Discrepancies often arise from solvent effects in crystallographic data .
Q. What methodologies improve the purity of this compound in phytomining processes?
- Methodological Answer :
- Bioleaching Optimization : Use hyperaccumulator plants (e.g., Alyssum species) with pH-controlled (5.5–6.0) ammonium sulfate eluents to selectively recover nickel. Impurities (e.g., Co²⁺) are minimized via ion-exchange resins .
- Crystallization Purity : Recrystallize from ethanol-water (3:1 v/v) to achieve >99.9% purity, verified by ICP-OES .
Data Contradiction Analysis
Q. Why do different studies report varying thermal stability ranges for this compound?
- Analysis : Discrepancies arise from hydration state (hexahydrate vs. anhydrous) and atmospheric humidity during TGA analysis. For hexahydrate, dehydration begins at 85°C, but residual moisture in samples can shift onset temperatures by ±5°C .
- Resolution : Pre-dry samples at 50°C under vacuum for 24 hours before analysis to standardize hydration states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
